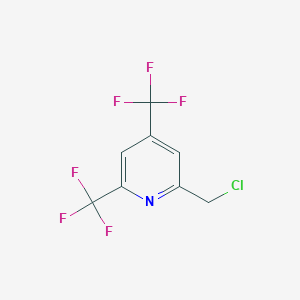
2-(Chloromethyl)-4,6-bis(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-4,6-bis(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of trifluoromethyl groups attached to a pyridine ring. The unique properties of trifluoromethyl groups, such as their strong electron-withdrawing nature, make these compounds valuable in various fields, including agrochemicals, pharmaceuticals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the direct introduction of trifluoromethyl groups using trifluoromethyl active species such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines . Another approach involves the construction of a pyridine ring from a trifluoromethyl-containing building block .
Industrial Production Methods
Industrial production of 2-(Chloromethyl)-4,6-bis(trifluoromethyl)pyridine often involves large-scale chlorination and fluorination reactions. For example, the compound can be synthesized via simultaneous vapor-phase chlorination/fluorination at high temperatures (>300°C) with transition metal-based catalysts such as iron fluoride .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-4,6-bis(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and thiols for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the trifluoromethyl groups .
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridines with different functional groups .
Applications De Recherche Scientifique
2-(Chloromethyl)-4,6-bis(trifluoromethyl)pyridine has a wide range of scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Biology: It is used in the development of biologically active compounds, including potential drug candidates.
Medicine: The compound’s derivatives are being explored for their potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-4,6-bis(trifluoromethyl)pyridine is primarily related to its strong electron-withdrawing trifluoromethyl groups. These groups can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: This compound is similar in structure but has only one trifluoromethyl group.
4-(Trifluoromethyl)pyridine: This compound has a single trifluoromethyl group attached to the pyridine ring.
Uniqueness
2-(Chloromethyl)-4,6-bis(trifluoromethyl)pyridine is unique due to the presence of two trifluoromethyl groups, which enhance its electron-withdrawing properties and make it more reactive in certain chemical reactions. This uniqueness makes it valuable in the synthesis of complex molecules and in applications requiring high chemical stability .
Propriétés
Numéro CAS |
1196152-91-6 |
|---|---|
Formule moléculaire |
C8H4ClF6N |
Poids moléculaire |
263.57 g/mol |
Nom IUPAC |
2-(chloromethyl)-4,6-bis(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H4ClF6N/c9-3-5-1-4(7(10,11)12)2-6(16-5)8(13,14)15/h1-2H,3H2 |
Clé InChI |
VOYUMDQFDIJGCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1CCl)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-3-(4-methylphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B14166084.png)
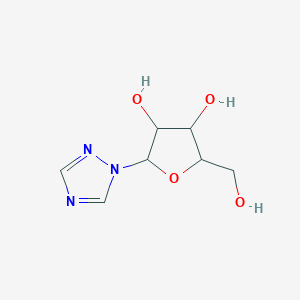
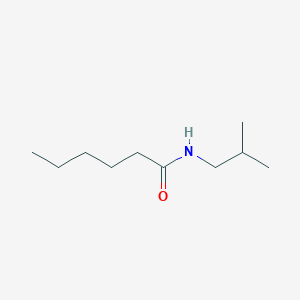
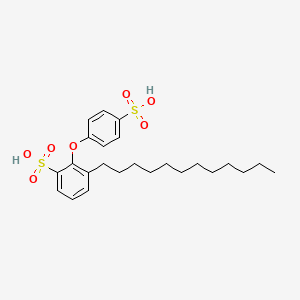
![Phosphonic acid, P-[5-[4-[[2-(1H-indazol-4-yl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-1-piperazinyl]-2,5-dioxopentyl]-, diethyl ester](/img/structure/B14166116.png)
![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3,6-dimethylbenzonitrile](/img/structure/B14166123.png)
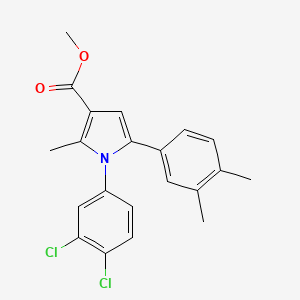
![2-[(E)-prop-1-enyl]naphthalene](/img/structure/B14166149.png)
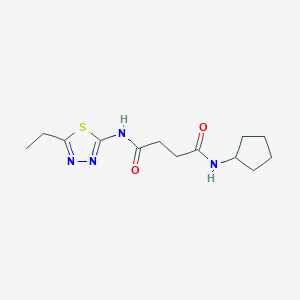
![3,8-Dimethyl-3-azabicyclo[3.2.1]oct-8-yl 4-nitrobenzoate](/img/structure/B14166156.png)
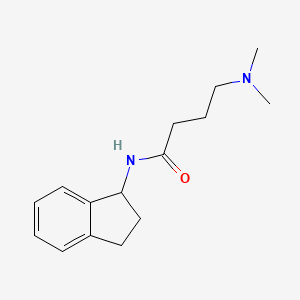
![12,15,18,21,24-pentaoxapentacyclo[23.8.0.02,11.03,8.028,33]tritriaconta-1(25),2(11),3,5,7,9,26,28,30,32-decaene](/img/structure/B14166165.png)
![3-(3-fluorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14166178.png)

